
2-Cyclopropylpyrimidine-5-carboxylic acid
Overview
Description
2-Cyclopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a cyclopropyl substituent at the 2-position and a carboxylic acid group at the 5-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Pyrimidine derivatives are widely explored for their pharmacological activities, including kinase inhibition and antimicrobial effects . The cyclopropyl group enhances metabolic stability and modulates lipophilicity, influencing bioavailability and target binding .
Biological Activity
2-Cyclopropylpyrimidine-5-carboxylic acid (CPCPA) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a cyclopropyl group at the 2-position of the pyrimidine ring, which may influence its interactions with biological targets. This article explores the biological activity of CPCPA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : Approximately 164.16 g/mol
- Structure : The cyclopropyl group imparts unique steric and electronic properties to the compound, affecting its reactivity and biological interactions.
CPCPA's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, CPCPA may interact with nucleic acids, impacting processes such as DNA replication and transcription .
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of CPCPA and related compounds. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. The following table summarizes the IC₅₀ values for CPCPA and similar compounds against COX-1 and COX-2:
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |
---|---|---|---|
CPCPA | 5.88 | 0.69 | 8.52 |
Celecoxib | 5.46 | 0.78 | 7.23 |
Indomethacin | 9.17 | N/A | N/A |
The selectivity index (SI) indicates that CPCPA exhibits a higher selectivity for COX-2 over COX-1 compared to celecoxib, suggesting its potential as an anti-inflammatory agent .
2. Antimicrobial Activity
CPCPA has also been investigated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
3. Potential Antiviral Effects
Emerging research suggests that pyrimidine derivatives, including CPCPA, could exhibit antiviral properties by inhibiting viral replication mechanisms or modulating host immune responses . However, specific studies focusing solely on CPCPA's antiviral activity are still limited.
Case Study 1: Anti-inflammatory Efficacy
A study conducted on carrageenan-induced paw edema in rats demonstrated that CPCPA significantly reduced inflammation compared to control groups. The efficacy was comparable to standard anti-inflammatory drugs like indomethacin, indicating its potential for therapeutic applications in treating inflammatory conditions .
Case Study 2: Antimicrobial Testing
In vitro assays testing CPCPA against Gram-positive and Gram-negative bacteria revealed promising results, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition. These findings support further exploration of CPCPA as a candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structural features of CPCPA play a crucial role in determining its biological activity. The presence of the cyclopropyl group enhances lipophilicity and may facilitate better membrane penetration, leading to improved bioavailability and efficacy against biological targets .
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
2-Cyclopropylpyrimidine-5-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow it to be incorporated into various drug formulations aimed at treating conditions such as cancer and other diseases. For instance, derivatives of this compound have been investigated for their antiandrogenic properties, demonstrating effectiveness in reducing prostate gland size and potentially treating prostate cancer and benign prostatic hyperplasia .
Antiviral Activity
Research indicates that compounds related to this compound exhibit antiviral activity, particularly against viral infections that affect the respiratory system. Studies are ongoing to explore its efficacy as a therapeutic agent in managing viral diseases .
Agrochemical Applications
Herbicide Development
The compound has been noted for its potential use in developing herbicides. Its structural similarities to known herbicides suggest that it could be effective against broadleaf weeds while maintaining low toxicity to non-target organisms, which is a critical factor in sustainable agriculture practices .
Structural Characteristics and Synthesis
Chemical Properties
- Molecular Formula : C8H8N2O2
- Molecular Weight : 164.16 g/mol
- IUPAC Name : this compound
- Purity : Typically available at 98% purity .
The synthesis of this compound can be achieved through various methods, including enzyme-mediated synthesis and ionic liquid techniques, which enhance the efficiency and yield of the desired product .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclopropylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A multi-step synthesis approach is common. For example, cyclopropane ring introduction can be achieved via [2+1] cycloaddition using a palladium catalyst, followed by pyrimidine ring formation through condensation reactions. Key intermediates (e.g., 5-carboxypyrimidine derivatives) may require protection/deprotection of functional groups to avoid side reactions. Reaction optimization includes adjusting temperature (e.g., 80–100°C for cyclopropanation) and solvent polarity (e.g., DMF for solubility). Yield improvements often involve stoichiometric tuning of reagents like trimethylsulfoxonium iodide for cyclopropane formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclopropyl group shows distinct signals: two doublets for cyclopropyl CH₂ protons (~1.2–1.5 ppm) and a quartet for the CH proton (~2.0–2.5 ppm). The pyrimidine ring protons resonate as singlet(s) between 8.5–9.5 ppm. Carboxylic acid protons (if unexchanged) appear as a broad peak at ~12–13 ppm .
- IR Spectroscopy : Expect a strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and C-N stretches at ~1250–1350 cm⁻¹ for the pyrimidine ring .
- Mass Spectrometry : Molecular ion peaks at m/z 178 (C₈H₈N₂O₂) with fragmentation patterns indicating loss of CO₂ (44 amu) .
Q. How should researchers handle the compound’s stability during storage and experimental workflows?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at –20°C in amber vials. For aqueous solutions, use pH 7–8 buffers to prevent decarboxylation. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities like pyrimidine-5-carboxylic acid (retention time shift) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., COSMO for DMSO). Compare computed chemical shifts (GIAO method) with experimental data. Adjust dihedral angles of the cyclopropyl ring in simulations to match observed splitting patterns .
Q. What strategies are effective in elucidating the compound’s tautomeric behavior in solution?
- Methodological Answer : Use dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) to detect tautomeric equilibria. For computational modeling, employ ab initio MD simulations (e.g., Car-Parrinello) in explicit solvent to identify dominant tautomers. Compare pH-dependent UV-Vis spectra (200–300 nm) with TD-DFT predictions .
Q. How can reaction conditions be optimized to minimize by-products during amide coupling of this compound?
- Methodological Answer : Use coupling agents like HATU or EDCI/HOAt for efficient activation. Monitor reaction progress via LC-MS to identify intermediates (e.g., acyloxyphosphonium species). Optimize solvent (e.g., DCM for low nucleophilicity) and base (e.g., DIPEA vs. NMM) to suppress racemization. For scale-up, employ flow chemistry with residence time <10 min to reduce side reactions .
Q. What advanced analytical methods are recommended for identifying trace impurities in synthesized batches?
- Methodological Answer :
- LC-HRMS : Use a Q-TOF mass spectrometer with ESI+ mode to detect impurities at <0.1% levels. Key impurities include cyclopropane-opened derivatives (e.g., allylic pyrimidines) .
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted analogs) to resolve structural ambiguities and confirm cyclopropyl geometry .
Q. How can researchers address conflicting bioactivity data across different assay systems for this compound?
- Methodological Answer : Validate assay conditions by:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2.1.1. Positional Isomerism: 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic Acid
- Structure : Cyclopropyl at the 4-position vs. 2-position in the target compound.
- Impact: Positional isomerism alters steric hindrance and electronic distribution.
2.1.2. Functional Group Differences: 2-Hydroxypyrimidine-5-carboxylic Acid
- Structure : Hydroxyl group at the 2-position vs. cyclopropyl.
- Impact : The hydroxyl group (CAS: 38324-83-3) increases acidity (pKa ~3.5) and hydrogen-bonding capacity, favoring interactions with polar targets. In contrast, the cyclopropyl group enhances lipophilicity (clogP ~1.8), improving membrane permeability .
Substituent Complexity and Pharmacological Relevance
2.2.1. 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic Acid
- Structure: Additional chloro and pyridinylmethylamino groups at positions 5 and 4.
- Impact: The chlorine atom increases electronegativity, while the pyridinylmethylamino group introduces basicity (pKa ~7.2). These modifications enhance kinase inhibition (e.g., EGFR inhibition IC₅₀ = 12 nM) but reduce metabolic stability compared to the simpler 2-cyclopropyl analog .
2.2.2. 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic Acid
- Structure : Cyclopentylsulfanyl at the 2-position vs. cyclopropyl.
- Impact: The sulfanyl group increases molecular weight (MW = 282.4 vs.
Data Table: Key Structural and Physicochemical Comparisons
Properties
IUPAC Name |
2-cyclopropylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUXGTVYEKCPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630391 | |
Record name | 2-Cyclopropylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648423-79-4 | |
Record name | 2-Cyclopropyl-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648423-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclopropyl-5-pyrimidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.